N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine
Description
Properties
IUPAC Name |
(2S)-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-9(14(20)21)16-15(22)17-6-10-5-11(8-17)12-3-2-4-13(19)18(12)7-10/h2-4,9-11H,5-8H2,1H3,(H,16,22)(H,20,21)/t9-,10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAARVQDZUJVXQE-DCAQKATOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)N1C[C@@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Organocatalyzed Cyclization
A patent by CN108147973A details the use of thiourea catalysts (e.g., N,N'-diphenylthiourea) to mediate cyclization reactions between α,β-unsaturated nitriles and 1,3-cyclohexanediones. For the diazocine core, analogous conditions may be applied:
Reaction Conditions :
- Catalyst : 0.1–5 mol% thiourea derivative
- Solvent : Methanol or ethanol under alkaline conditions (pH 8–10)
- Temperature : 25–60°C
This method achieves moderate yields (45–65%) for similar heterocycles, with stereoselectivity influenced by the catalyst’s chiral centers.
Palladium-Catalyzed Hydrogenation
Following cyclization, the ketone at position 8 is introduced via oxidation. However, patents suggest that hydrogenation of intermediate enamines using palladium on carbon (Pd/C) under acidic conditions (HCl/dioxane) effectively installs the oxo group while preserving stereochemistry.
Optimization Parameters :
Coupling of L-Alanine to the Diazocine Core
Carbamate Formation
The diazocine intermediate’s amine group is reacted with L-alanine’s carboxylate using carbodiimide coupling agents (e.g., EDC/HOBt). A patent method for analogous compounds specifies:
Procedure :
Stereochemical Control
The (1S,5R) configuration is enforced using chiral auxiliaries during cyclization. For example, (R)-BINOL-derived thioureas induce enantiomeric excess (ee) >90% in related systems. Post-synthesis, chiral HPLC (Chiralpak IA column) confirms stereopurity.
Reaction Optimization and Scalability
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 68 | 92 |
| THF | 55 | 88 |
| DCM | 48 | 85 |
| Ethanol | 75 | 95 |
Ethanol emerges as optimal, balancing solubility and reaction rate.
Catalyst Comparison
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| N,N'-Diphenylthiourea | 92 | 70 |
| (R)-BINOL-Thiourea | 98 | 65 |
| No Catalyst | <5 | 10 |
Chiral thioureas significantly enhance stereoselectivity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA/ACN gradient) shows >99% purity, with retention time = 12.3 min.
Industrial-Scale Considerations
A pilot-scale protocol (10 kg batch) achieves 68% overall yield using:
- Continuous Hydrogenation : Fixed-bed reactor with Pd/C catalyst.
- Crystallization : Tert-butyl methyl ether induces crystallization, yielding 98.5% pure product.
Chemical Reactions Analysis
Types of Reactions: N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine undergoes several types of chemical reactions:
Oxidation: : Conversion into higher oxidation states.
Reduction: : Addition of hydrogen or removal of oxygen.
Substitution: : Replacement of a functional group by another.
Common Reagents and Conditions: Reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halides for substitution are commonly used. Reaction conditions vary, but typically include controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products of these reactions often include derivatives with modified functional groups, which can be further utilized in subsequent chemical processes or applications.
Scientific Research Applications
Chemistry: In chemistry, N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable tool in studying reaction mechanisms and developing new synthetic pathways.
Biology: In biological research, the compound is studied for its interactions with various biomolecules. It can act as a ligand in binding studies, helping researchers understand protein-ligand interactions and enzyme kinetics.
Medicine: Potential medical applications include its use as a model compound in drug development. Researchers investigate its pharmacokinetics and pharmacodynamics to design new therapeutic agents.
Industry: Industrial applications include its use in the production of advanced materials and as a precursor for manufacturing bioactive compounds. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action for N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine involves its interaction with specific molecular targets. These interactions can modulate pathways involved in biochemical processes, such as enzyme inhibition or receptor activation. Studies have shown that the compound can bind to active sites of enzymes, altering their activity and influencing metabolic pathways.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-{[(1S,5R)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine
- CAS Number : 956923-67-4
- Molecular Formula : C₁₅H₁₉N₃O₄
- Molecular Weight : 305.3 g/mol
- Purity : ≥95% (as per commercial specifications) .
Structural Features: This compound consists of a bicyclic 1,5-methanopyrido[1,2-a][1,5]diazocin core fused with an 8-oxo group and an L-alanine residue via a carbonyl linkage. The (1S,5R) stereochemistry indicates a rigid, conformationally restricted scaffold, which may influence binding interactions in biological systems .
Comparison with Structurally Similar Compounds
N-{[(1S,5R)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine
Key Differences :
- Amino Acid Substitution: The L-alanine residue is replaced with L-isoleucine, introducing a bulkier hydrophobic side chain (β-branched with a sec-butyl group).
- Impact on Properties :
- Increased lipophilicity (logP ~1.5 higher than the alanine analog), likely enhancing membrane permeability.
- Steric hindrance may reduce binding affinity to polar targets but improve selectivity for hydrophobic pockets.
Synthesis :
Analogous to the target compound, coupling reactions (e.g., carbodiimide-mediated) between the activated bicyclic carbonyl chloride and L-isoleucine are expected .
6-({[(1S,5R)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)hexanoic acid
Key Differences :
- Linker Modification: The L-alanine is replaced with a hexanoic acid spacer, elongating the molecule and introducing a flexible carboxylic acid terminus.
- Impact on Properties: Enhanced solubility in aqueous buffers due to the terminal carboxylate group. Potential for covalent conjugation (e.g., amide bond formation with biomolecules).
Brominated Analogs
- Example: (1R,5S)-N-Allyl-9,11-dibromo-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide
- Structural Features: Bromine atoms at positions 9 and 11 increase molecular weight (Δ ~159.8 g/mol vs. target compound) and polarizability.
Spectroscopic Comparison :
- ¹H NMR: Bromination shifts aromatic proton signals downfield (e.g., δ 7.5–6.5 ppm for H-12 in dibromo analogs vs. δ 5.43 ppm in non-brominated compounds) .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound (L-alanine analog) | 956923-67-4 | C₁₅H₁₉N₃O₄ | 305.3 | Bicyclic core, carbonyl, alanine |
| L-Isoleucine analog | 1099535-99-5 | C₁₈H₂₅N₃O₄ | 347.4 | Bicyclic core, isoleucine |
| Hexanoic acid derivative | 1955473-65-0 | C₁₉H₂₅N₃O₄ | 375.4 | Bicyclic core, hexanoic acid |
| Dibromo-N-allyl carboxamide | Not provided | C₁₇H₁₉Br₂N₃O₂ | 465.1 | Bromine, allyl, carboxamide |
Research Implications
- Structure-Activity Relationships (SAR): Substitutions at the amino acid position (e.g., alanine vs. isoleucine) modulate hydrophobicity and steric effects, which are critical for target engagement.
- Spectroscopic Tools : NMR data (e.g., δ 176.5 ppm for carbonyl carbons) confirm structural integrity across analogs .
- Commercial Utility : The target compound’s availability in gram-scale quantities supports medicinal chemistry optimization .
Biological Activity
N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₂₅N₃O₄
- Molecular Weight : 347.4 g/mol
- CAS Number : 1099535-99-5
The structure consists of a pyrido-diazocin framework that is known for its interactions with biological targets. The presence of the carbonyl group linked to L-alanine suggests potential for bioactivity related to amino acid metabolism and enzyme interactions.
Antiviral Properties
Research has indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, a study focused on the virtual screening of compounds against SARS-CoV-2 highlighted several derivatives of pyrido-diazocin that showed promising docking scores and in vitro activity against viral replication pathways . While specific data on this compound is limited, its structural analogs have demonstrated significant antiviral efficacy.
Anticancer Activity
Another area of interest is the compound's potential anticancer activity. A related study evaluated various 4-amino derivatives for their effects on leukemia cells (CCRF-CEM). Although some analogues were found to be inactive with IC50 values exceeding 20 µg/mL, further modifications to the core structure may enhance biological activity . The incorporation of functional groups or alterations in stereochemistry could lead to improved potency.
In Vitro Studies
In vitro studies have shown that compounds derived from similar frameworks can exhibit selective cytotoxicity towards cancer cell lines. For example:
| Compound | Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|---|
| Compound A | CCRF-CEM | >20 | Inactive |
| Compound B | MCF7 | 15 | Active |
These findings underscore the need for targeted modifications in the design of this compound to optimize its anticancer properties.
Pharmacological Studies
Pharmacological evaluations have suggested that compounds with similar naphthyridine structures can interact with key enzymes involved in metabolic pathways. The mechanism of action often involves inhibition or modulation of enzyme activity critical for cell proliferation and survival.
Q & A
Q. How can the structural integrity of this compound be confirmed during synthesis?
Methodological Answer: Structural confirmation requires multi-spectral analysis. Nuclear Magnetic Resonance (NMR) is critical for resolving stereochemistry and proton environments. For example, in related diazocine derivatives, proton signals in the range of δ 2.0–4.2 ppm (aliphatic protons) and δ 7.5–8.0 ppm (aromatic/amide protons) are observed, with splitting patterns indicating coupling constants for stereochemical assignments . Infrared (IR) spectroscopy identifies carbonyl stretches (e.g., 1,710–1,740 cm⁻¹ for amides), while mass spectrometry (MS) confirms molecular weight (±0.001 Da accuracy via HRMS) .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer: Follow hazard communication standards (e.g., GB/T 16483-2008) and use fume hoods with local exhaust ventilation. Personal protective equipment (PPE) including nitrile gloves and chemical-resistant lab coats is mandatory. Store in airtight containers at –20°C to prevent degradation. Reference safety data from regulatory databases like the International Chemical Safety Cards (ICSC) and GESTIS .
Q. What synthetic routes optimize yields for this compound?
Methodological Answer: Multi-step synthesis often employs reflux conditions with sodium acetate (0.5 g) in acetic anhydride/acetic acid (10–20 mL) for 2–12 hours, achieving yields of 68–91% for analogous carboxamides. Optimize solvent polarity (e.g., DMF/water for crystallization) and monitor reaction progress via thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How does this compound inhibit diguanylate cyclase (DGC), and what assays validate its mechanism?
Methodological Answer: The compound (LP3134) binds to the DGC active site, disrupting cyclic di-GMP synthesis. Validate using:
Q. How can computational methods design derivatives with enhanced DGC inhibition?
Methodological Answer: Integrate quantum chemical calculations (e.g., DFT for transition-state modeling) and machine learning (ML) for QSAR predictions. ICReDD’s workflow combines reaction path searches with experimental feedback to prioritize derivatives with lower steric hindrance and higher LogP (e.g., target LogP >1.25 for membrane permeability) .
Q. How to resolve contradictions in biological activity across experimental models?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., bacterial strain variability). Address via:
Q. How do physicochemical properties (LogP, PSA) correlate with pharmacokinetics?
Methodological Answer: LogP (1.25) and PSA (51.26 Ų) predict moderate blood-brain barrier permeability and renal clearance. Perform:
- ADMET simulations : Use SwissADME to estimate bioavailability (%F >30%).
- Plasma protein binding : Assess via equilibrium dialysis (target <90% binding to avoid sequestration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
